Methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 297743-78-3
VCID: VC0506071
InChI: InChI=1S/C12H12F3NO3S/c1-19-10(17)8-6-4-2-3-5-7(6)20-9(8)16-11(18)12(13,14)15/h2-5H2,1H3,(H,16,18)
SMILES: COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(F)(F)F
Molecular Formula: C12H12F3NO3S
Molecular Weight: 307.29g/mol

Methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 297743-78-3

Main Products

VCID: VC0506071

Molecular Formula: C12H12F3NO3S

Molecular Weight: 307.29g/mol

Methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 297743-78-3

CAS No. 297743-78-3
Product Name Methyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Molecular Formula C12H12F3NO3S
Molecular Weight 307.29g/mol
IUPAC Name methyl 2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C12H12F3NO3S/c1-19-10(17)8-6-4-2-3-5-7(6)20-9(8)16-11(18)12(13,14)15/h2-5H2,1H3,(H,16,18)
Standard InChIKey AUBUTUXRWIGHTD-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(F)(F)F
Canonical SMILES COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(F)(F)F
PubChem Compound 677109
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator